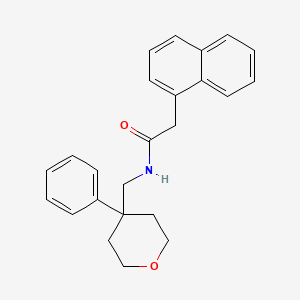

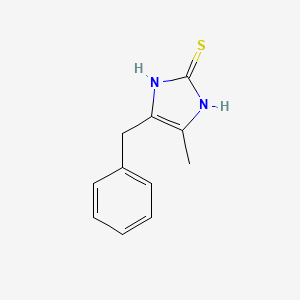

![molecular formula C8H15N B2518865 Spiro[2.4]heptan-6-ylmethanamine CAS No. 2402828-62-8](/img/structure/B2518865.png)

Spiro[2.4]heptan-6-ylmethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[2.4]heptan-6-ylmethanamine is a compound that belongs to the class of spirocyclic compounds, which are characterized by their unique structures featuring two or more rings that are joined at a single atom. The spiro[2.4]heptane scaffold is of particular interest in the field of organic chemistry due to its potential applications in drug discovery and its presence in various natural products.

Synthesis Analysis

The synthesis of spirocyclic compounds related to spiro[2.4]heptan-6-ylmethanamine has been explored through various methods. For instance, the catalytic cyclopropanation of spiro[2.4]hepta-4,6-diene with diazomethane has been reported to yield mono- and dicyclopropanation products using copper or palladium compounds as catalysts . Additionally, the reaction of spiro[2.4]hepta-4,6-dien-1-ylmethanol with phenyltriazolinedione (PTAD) has led to a new rearrangement and the formation of a complex triazolidine dione . These methods demonstrate the reactivity of spiro[2.4]heptane derivatives and their potential as intermediates for further chemical transformations.

Molecular Structure Analysis

The molecular structure of spiro[2.4]heptan-6-ylmethanamine and its derivatives is characterized by the presence of a spiro junction, which significantly influences the compound's stereochemistry and reactivity. The structure of rearranged products, such as the triazolidine dione mentioned earlier, has been elucidated using spectroscopic methods, confirming the complexity and diversity of structures that can be derived from the spiro[2.4]heptane core .

Chemical Reactions Analysis

Spirocyclic compounds like spiro[2.4]heptan-6-ylmethanamine can undergo various chemical reactions. The cycloaddition reactions are particularly noteworthy, as demonstrated by the stereoselective construction of a 5-aza-spiro[2,4]heptane motif through catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides . This highlights the versatility of spirocyclic compounds in participating in reactions that can create complex and stereochemically rich structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro[2.4]heptan-6-ylmethanamine derivatives can be inferred from related studies on spirocyclic compounds. For example, the generation and observation of spiro[3.3]heptan-3-yl radicals provide insights into the reactivity and stability of spirocyclic radicals, which are structurally similar to cyclobutyl radicals . The rearrangement and reaction kinetics of these radicals offer valuable information on the physical properties and chemical behavior of spirocyclic compounds under various conditions .

Scientific Research Applications

Synthesis and Structural Analysis

- The synthesis and structural analysis of angular monoprotected diamines based on the spiro[3.3]heptane scaffold have shown their potential as building blocks in drug discovery. These compounds are considered restricted surrogates of cyclohexane derivatives, useful for optimizing ADME parameters of lead compounds (Chernykh et al., 2015).

- A study on the cycloaddition reaction of spiro[2.4]hepta-4,6-dien-1-ylmethanol with phenyltriazolinedione (PTAD) introduced a novel rearrangement, expanding the chemical repertoire of spiro compounds for synthetic applications (Şenol et al., 2016).

Catalytic Asymmetric Synthesis

- The catalytic asymmetric 1,3-dipolar cycloaddition of cyclopropylidene acetate and azomethine ylides has been utilized for the first time to synthesize highly functional 5-aza-spiro[2,4]heptanes, indicating their valuable role in drug discovery (Liu et al., 2011).

Drug Discovery and Medicinal Chemistry

- Spiro[indoline-3,4'-pyridin]-2-yl)carbamates have been synthesized via AgOTf/Ph3P-catalyzed tandem cyclizations of tryptamine-ynesulfonamides, demonstrating the significance of spiro compounds in developing bioactive polycyclic indole alkaloids (Liang et al., 2020).

- The design, synthesis, and biological evaluation of spiro[pyrrolidine-3, 3´-oxindole] motifs have shown exceptional inhibitory activity against MCF-7 breast cancer cells, highlighting their potential as anti-cancer compounds (Hati et al., 2016).

Organic Synthesis Applications

- The synthesis, reactivity, and chemical reactions of spiro[2.4]hepta-4,6-dienes have been systematically surveyed, noting their applications in specific organic synthesis contexts, illustrating the versatility of spiro compounds in organic chemistry (Menchikov & Nefedov, 1994).

properties

IUPAC Name |

spiro[2.4]heptan-6-ylmethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c9-6-7-1-2-8(5-7)3-4-8/h7H,1-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQDBMODETUVNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC2)CC1CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[2.4]heptan-6-ylmethanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[3-(pyridin-3-yl)-1,2,4-triazol-1-yl]acetate](/img/structure/B2518782.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2518786.png)

![(2E)-3-[4-(benzyloxy)-3,5-dibromophenyl]prop-2-enoic acid](/img/structure/B2518790.png)

![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2518793.png)

![1-(2-ethylphenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2518796.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-bis(2-methoxyethyl)propanamide](/img/structure/B2518804.png)